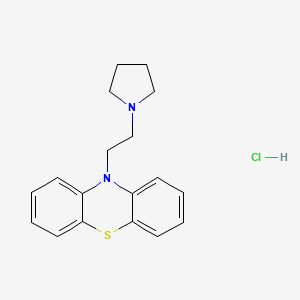

Pyrathiazine hydrochloride

Übersicht

Beschreibung

Pyrathiazine Hydrochloride is a member of the phenothiazine class of compounds. It is primarily known for its role as a histamine receptor antagonist, which makes it useful in the treatment of allergic diseases. Additionally, it has applications as an antiemetic agent, helping to prevent nausea and vomiting .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pyrathiazinhydrochlorid beinhaltet typischerweise die Reaktion von Phenothiazin mit einem Pyrrolidinderivat. Der Prozess umfasst mehrere Schritte:

Bildung des Zwischenprodukts: Phenothiazin wird mit einem geeigneten Alkylierungsmittel umgesetzt, um eine Zwischenverbindung zu bilden.

Cyclisierung: Die Zwischenverbindung unterliegt einer Cyclisierung mit Pyrrolidin, um das Endprodukt zu bilden.

Bildung des Hydrochlorids: Das Endprodukt wird dann mit Salzsäure behandelt, um Pyrathiazinhydrochlorid zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Pyrathiazinhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .

Arten von Reaktionen:

Oxidation: Pyrathiazinhydrochlorid kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel.

Reduktion: Es kann auch unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Die Verbindung ist anfällig für Substitutionsreaktionen, insbesondere an den Stickstoffatomen im Pyrrolidinring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Alkylierungsmittel und Nucleophile können je nach gewünschter Substitution eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen eine Vielzahl von Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pyrathiazinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Phenothiazinderivaten verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf Histaminrezeptoren und ihr Potenzial als Antiallergikum untersucht.

Medizin: Es wird bei der Entwicklung von Antiemetika und Behandlungen für allergische Reaktionen eingesetzt.

Industrie: Pyrathiazinhydrochlorid wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet.

5. Wirkmechanismus

Pyrathiazinhydrochlorid entfaltet seine Wirkung durch Antagonisierung von Histaminrezeptoren, insbesondere des H1-Rezeptors. Dies verhindert, dass Histamin an seinen Rezeptor bindet, wodurch die physiologischen Wirkungen von Histamin wie Vasodilatation und erhöhte Gefäßpermeabilität gehemmt werden. Die Verbindung hat auch Wirkungen auf das zentrale Nervensystem, die zu ihren Antiemetika-Eigenschaften beitragen .

Ähnliche Verbindungen:

Promethazinhydrochlorid: Ein weiteres Phenothiazinderivat mit ähnlichen Antihistamin- und Antiemetika-Eigenschaften.

Chlorpromazinhydrochlorid: Wird hauptsächlich als Antipsychotikum verwendet, hat aber auch Antihistaminwirkungen.

Trifluoperazinhydrochlorid: Ein weiteres Phenothiazin, das als Antipsychotikum mit einigen Antihistaminaktivitäten verwendet wird.

Einzigartigkeit: Pyrathiazinhydrochlorid ist in seiner spezifischen Struktur einzigartig, die eine eindeutige Interaktion mit Histaminrezeptoren ermöglicht. Seine Kombination aus Antihistamin- und Antiemetika-Eigenschaften macht es besonders nützlich bei der Behandlung allergischer Reaktionen und der Vorbeugung von Übelkeit .

Wirkmechanismus

Pyrathiazine Hydrochloride exerts its effects by antagonizing histamine receptors, specifically the H1 receptor. This prevents histamine from binding to its receptor, thereby inhibiting the physiological effects of histamine such as vasodilation and increased vascular permeability. The compound also has central nervous system effects, contributing to its antiemetic properties .

Vergleich Mit ähnlichen Verbindungen

Promethazine Hydrochloride: Another phenothiazine derivative with similar antihistamine and antiemetic properties.

Chlorpromazine Hydrochloride: Used primarily as an antipsychotic but also has antihistamine effects.

Trifluoperazine Hydrochloride: Another phenothiazine used as an antipsychotic with some antihistamine activity.

Uniqueness: Pyrathiazine Hydrochloride is unique in its specific structure, which allows for a distinct interaction with histamine receptors. Its combination of antihistamine and antiemetic properties makes it particularly useful in treating allergic reactions and preventing nausea .

Eigenschaften

IUPAC Name |

10-(2-pyrrolidin-1-ylethyl)phenothiazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;/h1-4,7-10H,5-6,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOLRBJLUIFCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-08-2 (Parent) | |

| Record name | Pyrathiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90200234 | |

| Record name | Pyrathiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-25-8 | |

| Record name | 10H-Phenothiazine, 10-[2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrathiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolazote | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolazote | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrathiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRATHIAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0SMC42Q5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595758.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate](/img/structure/B6595759.png)

![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)

![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)